molecular formula C21H15BrN2O5 B1241819 3-Furan-2-yl-acrylic acid 3-bromo-5-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester

3-Furan-2-yl-acrylic acid 3-bromo-5-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester

Cat. No. B1241819
M. Wt: 455.3 g/mol
InChI Key: GUJZNUYORLJTAE-MOTGWWFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furanyl)-2-propenoic acid [3-bromo-5-[[[(2-hydroxyphenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a member of salicylamides.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of heterocycles, with studies demonstrating its reactions with various nucleophiles. This includes its reaction with aniline or p-toluidine, leading to the formation of 2-pyrrolones, and with methanol to produce 2-pyrrolone derivatives. These reactions illustrate the compound's role in the formation of complex organic structures (Kollenz, Ziegler, Ott, Igel, 1976).

Antitumor Properties

  • Research indicates that derivatives of this compound exhibit antitumor activities. In a study, various substituted amidino-benzimidazolyl-furyl-phenyl-acrylic acid esters, starting from 3-(2-furyl)-2-phenyl-acrylic acids, were synthesized and tested against different malignant cell lines. These compounds showed significant inhibitory effects on tumor cell proliferation (Hranjec, Grdiša, Pavelić, Boykin, Karminski-Zamola, 2003).

Cytotoxic Activity

  • Derivatives of 2- and 3-benzo[b]furancarboxylic acids, related to the compound , were prepared and evaluated for cytotoxic potential. These compounds showed significant cytotoxic activities against human cancer cell lines, highlighting their potential in cancer therapy (Kossakowski, Ostrowska, Hejchman, Wolska, 2005).

Kinetic and Electrochemical Studies

  • Studies on the kinetics of the alkaline hydrolysis of vinyl esters of furan-2-carboxylic, trans-β-(2-furyl)acrylic, and trans-cinnamic acids, including the compound , have been conducted. These studies explored the electrochemical activities and established a correlation between the rate of hydrolysis of esters and their electrochemical properties (Skvortsova, Mansurov, Deriglazov, 1974).

Applications in Organic Synthesis

  • The compound has been involved in organic synthesis processes, such as the synthesis of 5-Benzoyl-6-phenyl-1,3-dioxin-4-ones, indicating its utility in creating a diverse range of organic molecules (Kollenz, Ziegler, Ott, Kriwetz, 1977).

Antioxidant Activity

properties

Product Name

3-Furan-2-yl-acrylic acid 3-bromo-5-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester

Molecular Formula

C21H15BrN2O5

Molecular Weight

455.3 g/mol

IUPAC Name

[3-bromo-5-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C21H15BrN2O5/c22-15-10-14(13-23-24-21(27)18-5-1-2-6-19(18)25)11-17(12-15)29-20(26)8-7-16-4-3-9-28-16/h1-13,25H,(H,24,27)/b8-7+,23-13+

InChI Key

GUJZNUYORLJTAE-MOTGWWFASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC(=C2)Br)OC(=O)/C=C/C3=CC=CO3)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC(=C2)Br)OC(=O)C=CC3=CC=CO3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Furan-2-yl-acrylic acid 3-bromo-5-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester
Reactant of Route 2
Reactant of Route 2
3-Furan-2-yl-acrylic acid 3-bromo-5-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester

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